molecular formula C29H24F2N2O3 B15014985 N,N'-[5-(2-methylphenoxy)benzene-1,3-diyl]bis[2-(4-fluorophenyl)acetamide]

N,N'-[5-(2-methylphenoxy)benzene-1,3-diyl]bis[2-(4-fluorophenyl)acetamide]

Cat. No.: B15014985
M. Wt: 486.5 g/mol
InChI Key: KLGDDMYEIRYISZ-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-5-(2-METHYLPHENOXY)PHENYL}ACETAMIDE is a complex organic compound characterized by the presence of fluorophenyl, acetamido, and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-5-(2-METHYLPHENOXY)PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Fluorophenyl Acetamide: This step involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide.

    Introduction of the Methoxyphenoxy Group: The next step involves the reaction of 4-fluoroacetanilide with 2-methoxyphenol under suitable conditions to introduce the methoxyphenoxy group.

    Coupling Reaction: The final step involves the coupling of the intermediate with another fluorophenyl acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-5-(2-METHYLPHENOXY)PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-5-(2-METHYLPHENOXY)PHENYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-5-(2-METHYLPHENOXY)PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
  • 2-CYANO-N-(4-FLUOROPHENYL)ACETAMIDE

Uniqueness

2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-5-(2-METHYLPHENOXY)PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H24F2N2O3

Molecular Weight

486.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[3-[[2-(4-fluorophenyl)acetyl]amino]-5-(2-methylphenoxy)phenyl]acetamide

InChI

InChI=1S/C29H24F2N2O3/c1-19-4-2-3-5-27(19)36-26-17-24(32-28(34)14-20-6-10-22(30)11-7-20)16-25(18-26)33-29(35)15-21-8-12-23(31)13-9-21/h2-13,16-18H,14-15H2,1H3,(H,32,34)(H,33,35)

InChI Key

KLGDDMYEIRYISZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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